![molecular formula C22H15ClN2O B2736217 (4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one CAS No. 38964-18-0](/img/structure/B2736217.png)
(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one is a useful research compound. Its molecular formula is C22H15ClN2O and its molecular weight is 358.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Derivatives of pyrazole, such as 4H-1,2,4-triazole, have been studied for their efficiency in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solutions. These studies evaluate the inhibitive performance of different additives, revealing that the efficiency varies based on the type and nature of substituents present in the inhibitor molecule. Such compounds are considered mixed-type inhibitors, showing significant potential in protecting metal surfaces from corrosion in acidic environments (Bentiss et al., 2007).
Pharmacological Importance
Studies on compounds similar to "(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one" have explored their potential in pharmacological applications. For instance, derivatives of butanoic acid have been investigated for their biological activities, with molecular docking and vibrational studies indicating their roles in inhibiting growth factors and suggesting potential pharmacological importance (Vanasundari et al., 2018).
Antifungal and Anticancer Activities
Research on pyrazole derivatives has shown promising antifungal and anticancer properties. Novel 5-arylpyrazole derivatives have been synthesized and tested against various pathogens, exhibiting significant inhibition rates and suggesting potential for developing new antifungal agents. Additionally, certain derivatives have demonstrated anticancer activities, particularly against breast carcinoma cell lines, highlighting their potential in chemotherapy applications (Xin & Key, 2007).
Material Science and Chemistry
In material science and chemistry, derivatives of pyrazole and related compounds have been investigated for their structural and electronic properties. Studies involving X-ray crystallography and NMR spectroscopy have provided insights into the molecular structures and characteristics of these compounds, contributing to a deeper understanding of their potential applications in various fields (Umamatheswari et al., 2011).
Properties
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O/c23-18-13-11-16(12-14-18)15-20-21(17-7-3-1-4-8-17)24-25(22(20)26)19-9-5-2-6-10-19/h1-15H/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDFPLAIPVZBOA-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
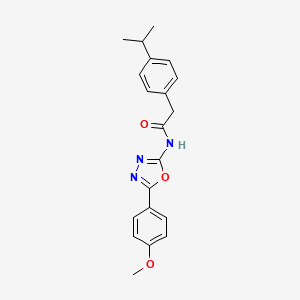
![N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2736136.png)
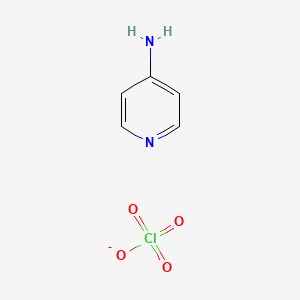

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736143.png)
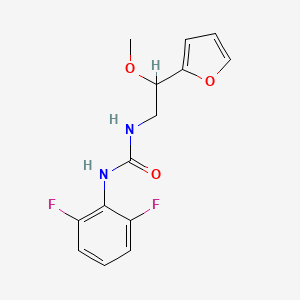
![2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2736145.png)
![methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2736148.png)

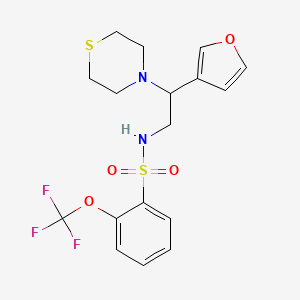
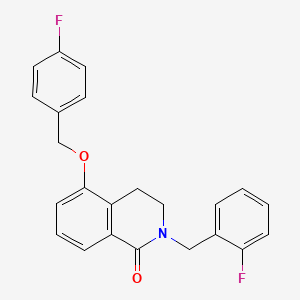


![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2736156.png)
